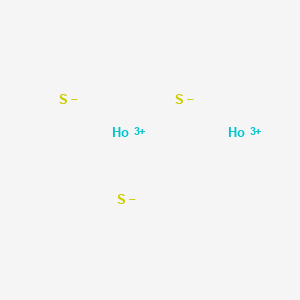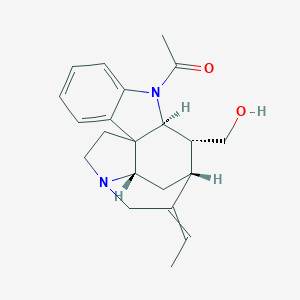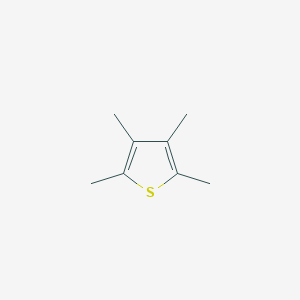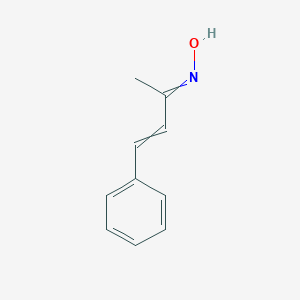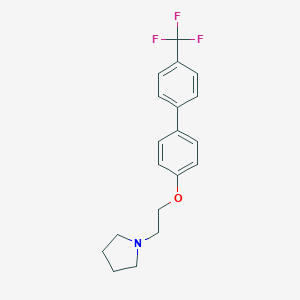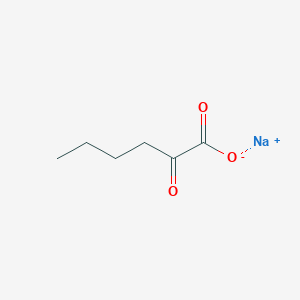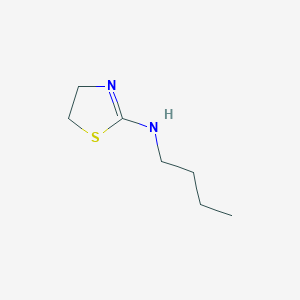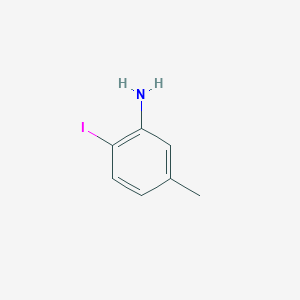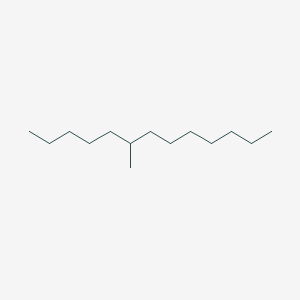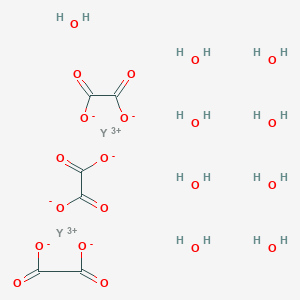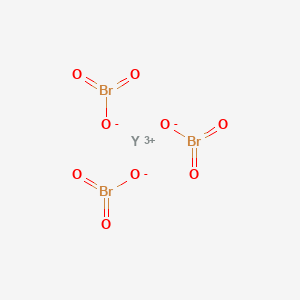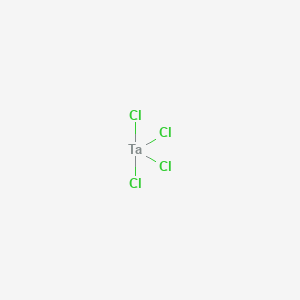
Tantalum chloride (TaCl4)
Overview
Description
Tantalum chloride, also known as tantalum tetrachloride, is an inorganic compound with the chemical formula TaCl4. It is a significant compound in the field of inorganic chemistry due to its unique properties and applications. Tantalum chloride typically appears as a white crystalline solid and is known for its high melting and boiling points. It is used as a precursor in the synthesis of other tantalum compounds and in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tantalum chloride can be synthesized through several methods. One common method involves the direct chlorination of tantalum metal. This process typically occurs at elevated temperatures, where tantalum metal reacts with chlorine gas to form tantalum chloride: [ 2 \text{Ta} + 5 \text{Cl}_2 \rightarrow 2 \text{TaCl}_5 ]
Another method involves the reaction of tantalum pentoxide with thionyl chloride: [ \text{Ta}_2\text{O}_5 + 5 \text{SOCl}_2 \rightarrow 2 \text{TaCl}_5 + 5 \text{SO}_2 ]
Industrial Production Methods: In industrial settings, tantalum chloride is often produced by the chlorination of tantalum metal or its oxides. The process is carried out in a controlled environment to ensure the purity of the product. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize the yield and quality of tantalum chloride.
Chemical Reactions Analysis
Types of Reactions: Tantalum chloride undergoes various chemical reactions, including:
Oxidation: Tantalum chloride can be oxidized to form tantalum pentoxide (Ta2O5).
Reduction: It can be reduced to form lower oxidation state tantalum compounds.
Substitution: Tantalum chloride can undergo substitution reactions with other halides or ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or air can be used as oxidizing agents.
Reduction: Reducing agents such as hydrogen or metals like sodium can be used.
Substitution: Halides like bromine or iodine can be used for substitution reactions.
Major Products Formed:
Oxidation: Tantalum pentoxide (Ta2O5)
Reduction: Lower oxidation state tantalum compounds
Substitution: Tantalum bromide (TaBr4), tantalum iodide (TaI4)
Scientific Research Applications
Tantalum chloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various tantalum compounds. It is also used in the preparation of catalysts and in organometallic chemistry.
Biology: Tantalum chloride is used in the study of biological systems and as a reagent in biochemical assays.
Medicine: It is used in the development of medical devices and implants due to its biocompatibility and corrosion resistance.
Industry: Tantalum chloride is used in the production of electronic components, such as capacitors and semiconductors. It is also used in the manufacturing of high-performance alloys and coatings.
Mechanism of Action
The mechanism of action of tantalum chloride involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it useful in catalysis and in the formation of coordination complexes. Tantalum chloride can interact with various molecular targets, including organic ligands and other metal ions, to form stable complexes. These interactions are crucial in many chemical reactions and industrial processes.
Comparison with Similar Compounds
Tantalum chloride can be compared with other similar compounds, such as:
Tantalum pentachloride (TaCl5): Tantalum pentachloride is another important tantalum compound with a higher oxidation state. It is used in similar applications but has different chemical properties.
Niobium chloride (NbCl4): Niobium chloride is chemically similar to tantalum chloride but has different reactivity and applications due to the differences in the electronic structure of niobium and tantalum.
Vanadium chloride (VCl4): Vanadium chloride is another transition metal chloride with similar properties but different applications in catalysis and material science.
Tantalum chloride is unique due to its specific reactivity and stability, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
tetrachlorotantalum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.Ta/h4*1H;/q;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIFRKSFEGQVTG-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Ta](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4Ta | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065541 | |
| Record name | Tantalum chloride (TaCl4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13569-72-7 | |
| Record name | Tantalum chloride (TaCl4) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13569-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tantalum chloride (TaCl4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013569727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tantalum chloride (TaCl4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tantalum chloride (TaCl4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tantalum tetrachloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.613 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



